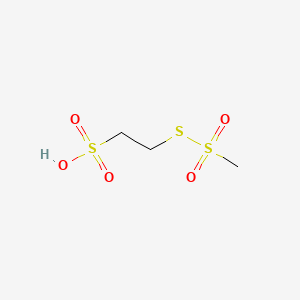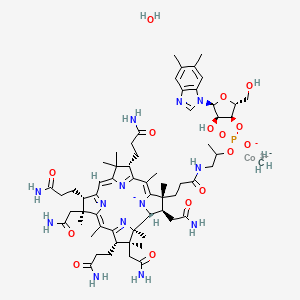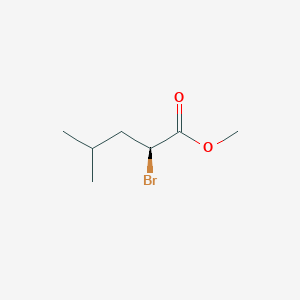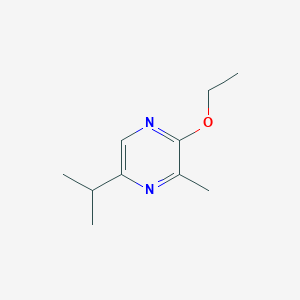
2-((Methylsulfonyl)thio)ethanesulfonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylsulfonyl)thio)ethanesulfonicacid is a chemical compound with the molecular formula C3H8O5S3 It is known for its unique structure, which includes both sulfonic acid and methylsulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Methylsulfonyl)thio)ethanesulfonicacid typically involves the reaction of ethanesulfonic acid with methylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Methylsulfonyl)thio)ethanesulfonicacid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonates, and substituted ethanesulfonic acid derivatives.
Applications De Recherche Scientifique
2-((Methylsulfonyl)thio)ethanesulfonicacid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfonate compounds.
Biology: The compound is employed in biochemical studies to modify proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-((Methylsulfonyl)thio)ethanesulfonicacid involves its reactivity with nucleophiles and electrophiles. The sulfonic acid group can participate in acid-base reactions, while the methylsulfonyl group can undergo nucleophilic substitution. These reactions enable the compound to modify biological molecules and participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar reactivity.
Ethanesulfonic acid: Lacks the methylsulfonyl group but shares the sulfonic acid functionality.
2-Morpholinoethanesulphonic acid: A buffering agent with a different functional group but similar applications in biochemistry.
Uniqueness
2-((Methylsulfonyl)thio)ethanesulfonicacid is unique due to the presence of both sulfonic acid and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Propriétés
Formule moléculaire |
C3H8O5S3 |
|---|---|
Poids moléculaire |
220.3 g/mol |
Nom IUPAC |
2-methylsulfonylsulfanylethanesulfonic acid |
InChI |
InChI=1S/C3H8O5S3/c1-10(4,5)9-2-3-11(6,7)8/h2-3H2,1H3,(H,6,7,8) |
Clé InChI |
MKMHVRVEYYYHKV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)SCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-3-methylisothiazolo[4,5-B]pyrazine-5-carbonitrile](/img/structure/B15246544.png)









